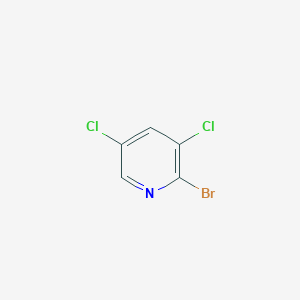

2-Bromo-3,5-dichloropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKPJWDIDCGQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355733 | |

| Record name | 2-Bromo-3,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14482-51-0 | |

| Record name | 2-Bromo-3,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,5-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,5-dichloropyridine

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. The information is intended for professionals in research and development, particularly in the pharmaceutical and agrochemical sectors.

Core Chemical and Physical Properties

This compound is a halogenated pyridine derivative. Its structure, featuring bromine and chlorine atoms on the pyridine ring, imparts specific reactivity that makes it a valuable intermediate in organic synthesis.[1][2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₅H₂BrCl₂N | [3] |

| Molecular Weight | 226.89 g/mol | [4] |

| CAS Number | 14482-51-0 | [5] |

| Appearance | Light yellow to brown solid | [4] |

| Melting Point | 41.0 to 45.0 °C | |

| Purity | >98.0% (GC) | |

| InChI | 1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| SMILES String | Clc1cnc(Br)c(Cl)c1 |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application as an intermediate. A common method involves the diazotization of 3,5-dichloropyridin-2-amine.[5]

Experimental Protocol: Synthesis from 3,5-dichloropyridin-2-amine

Objective: To synthesize this compound.

Materials:

-

3,5-dichloropyridin-2-amine (1.0 g, 6.2 mmol)[5]

-

40% aqueous hydrobromic acid (8 mL)[5]

-

Bromine (2.8 g, 17 mmol)[5]

-

Aqueous sodium nitrite (1.1 g, 17 mmol)[5]

-

30% aqueous sodium hydroxide solution[5]

-

Ether[5]

-

Saturated sodium chloride solution[5]

-

Anhydrous sodium sulfate[5]

Methodology:

-

Dissolve 3,5-dichloropyridin-2-amine (1.0 g, 6.2 mmol) in 40% aqueous hydrobromic acid (8 mL).[5]

-

Cool the solution to -20 °C.[5]

-

Slowly add bromine (2.8 g, 17 mmol) dropwise to the solution.[5]

-

Stir the resulting orange-colored suspension continuously for 2 hours at -20 °C.[5]

-

Add aqueous sodium nitrite (1.1 g, 17 mmol) at the same temperature.[5]

-

Warm the reaction mixture to ambient temperature and continue stirring for 2 hours.[5]

-

Upon completion, cool the mixture to 0 °C.[5]

-

Adjust the pH to approximately 12 with 30% aqueous sodium hydroxide solution.[5]

-

Extract the mixture with ether.[5]

-

Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[5]

-

Concentrate the organic phase under reduced pressure to yield this compound as a yellow solid.[5]

Results:

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key building block in the synthesis of more complex molecules, primarily within the pharmaceutical and agrochemical industries.[2][5] The presence of multiple halogen atoms on the pyridine ring provides sites for further chemical modification, such as nucleophilic substitution and metal-catalyzed coupling reactions.[1]

-

Pharmaceuticals: It serves as a crucial intermediate in the development of new therapeutic agents.[2][6] The dichloropyridine scaffold is a privileged structure in medicinal chemistry for designing potent and selective therapeutic agents.[7]

-

Agrochemicals: This compound is an essential intermediate for synthesizing fungicides, herbicides, and insecticides.[2][5]

-

Materials Science: It is also utilized in the field of materials science.[5]

Caption: Logical relationships of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Classification | Code | Description | Citations |

| Acute Toxicity, Oral | H301 | Toxic if swallowed. | |

| Skin Irritation | H315 | Causes skin irritation. | [8] |

| Eye Irritation | H319 | Causes serious eye irritation. | [8] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [8] |

Precautionary Statements:

-

P261: Avoid breathing mist or vapors.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The substance should be stored in a tightly closed container in a well-ventilated place. It is classified under Storage Class 6.1C for combustible, acute toxic category 3 compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H2BrCl2N | CID 817090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. This compound | 14482-51-0 [chemicalbook.com]

- 6. This compound | Organic Materials and Intermediates | 14482-51-0 - PHMO [phmo.com]

- 7. benchchem.com [benchchem.com]

- 8. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to 2-Bromo-3,5-dichloropyridine

CAS Number: 14482-51-0

This technical guide provides a comprehensive overview of 2-Bromo-3,5-dichloropyridine, a halogenated pyridine derivative that serves as a crucial building block in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a versatile intermediate.

Physicochemical Properties

This compound is a heterocyclic organic compound characterized by a pyridine ring substituted with one bromine and two chlorine atoms.[1] These halogen substituents significantly influence its chemical reactivity and physical properties.[1] It typically appears as a white to pale yellow crystalline solid.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 14482-51-0 | [2][3] |

| Molecular Formula | C₅H₂BrCl₂N | [2][4] |

| Molecular Weight | 226.89 g/mol | [2][3][4] |

| Appearance | White to yellow crystalline powder/solid | [1] |

| Melting Point | 40-42 °C | [5] |

| Boiling Point | 243.3 ± 35.0 °C (Predicted) | [5] |

| Density | 1.848 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; moderate to low solubility in water. | [1][5] |

| InChI Key | QCKPJWDIDCGQRB-UHFFFAOYSA-N | [2] |

| SMILES | Clc1cnc(Br)c(Cl)c1 | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. The following data provides insight into its molecular structure.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference(s) |

| 8.27 | d | 2.3 | H-6 | CDCl₃ | [6] |

| 7.85 | d | 2.3 | H-4 | CDCl₃ | [6] |

Note: The provided data is a representative example. Specific shifts may vary based on solvent and instrument conditions.

A general workflow for acquiring and analyzing spectroscopic data is presented below.

Caption: General workflow for spectroscopic analysis.

Synthesis and Reactivity

This compound is typically synthesized from 3,5-dichloropyridin-2-amine via a Sandmeyer-type reaction. The presence of multiple halogen atoms makes it a versatile substrate for various chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1][7]

Experimental Protocol: Synthesis from 3,5-dichloropyridin-2-amine[6]

-

Diazotization:

-

Dissolve 3,5-dichloropyridin-2-amine (1.0 g, 6.2 mmol) in 40% aqueous hydrobromic acid (8 mL).

-

Cool the solution to -20 °C.

-

Slowly add bromine (2.8 g, 17 mmol) dropwise to the solution, maintaining the temperature at -20 °C. Stir the resulting orange-colored suspension for 2 hours.

-

Add a solution of aqueous sodium nitrite (1.1 g, 17 mmol) at -20 °C.

-

Allow the reaction mixture to warm to ambient temperature and continue stirring for 2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C.

-

Adjust the pH to approximately 12 using a 30% aqueous sodium hydroxide solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a yellow solid (yield: 52%).

-

The general synthesis and subsequent reactions are illustrated in the following workflow diagram.

Caption: Synthesis and reactivity workflow of this compound.

Applications in Research and Development

The strategic placement of three distinct halogen atoms on the pyridine ring makes this compound a highly valuable intermediate in organic synthesis.[7] It serves as a scaffold for constructing more complex molecules with desired biological or material properties.

-

Pharmaceuticals: Pyridine-based heterocycles are integral to many drug molecules.[8] This compound is used in the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial drugs.[6][8] The halogen atoms provide reactive handles for introducing various pharmacophores through reactions like Suzuki or Buchwald-Hartwig couplings.[9]

-

Agrochemicals: It is an essential intermediate for manufacturing a range of agrochemicals, including fungicides, herbicides, and insecticides.[6][10]

-

Materials Science: The unique electronic properties of halogenated pyridines make them suitable for creating functional materials with specific optical or electronic characteristics.[10]

Caption: Role as a key intermediate in various industries.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[11][12] Work should be conducted in a well-ventilated fume hood.[11]

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Reference(s) |

| Hazard | H301 | Toxic if swallowed. | [2][13] |

| H315 | Causes skin irritation. | [2][3] | |

| H319 | Causes serious eye irritation. | [2][3] | |

| H335 | May cause respiratory irritation. | [2][3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][11] |

| P264 | Wash skin thoroughly after handling. | [11] | |

| P270 | Do not eat, drink or smoke when using this product. | [13] | |

| P280 | Wear protective gloves/eye protection/face protection. | [11] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2][12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][12] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [13][14] |

References

- 1. CAS 14482-51-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C5H2BrCl2N | CID 817090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Organic Materials and Intermediates | 14482-51-0 - PHMO [phmo.com]

- 5. Lachin 2-Bromo-3 5-dikloropiridin (CAS # 14482-51-0) manifakti ak founisè | Xinchem [ht.xinchem.com]

- 6. This compound | 14482-51-0 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. 5-Bromo-2,3-dichloropyridine | Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [pipzine-chem.com]

- 11. echemi.com [echemi.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-3,5-dichloropyridine

This guide provides a detailed overview of the molecular structure and properties of 2-Bromo-3,5-dichloropyridine, a halogenated pyridine derivative. This compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its distinct substitution pattern offers unique reactivity for the development of complex organic molecules.

Molecular and Physical Properties

This compound is a solid at room temperature, appearing as a white to yellow or yellow-green powder or crystal. The key quantitative properties of this molecule are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂BrCl₂N | [2][3] |

| Molecular Weight | 226.88 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 14482-51-0 | [2][3] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Br)Cl) | |

| InChI | InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | [2] |

| InChIKey | QCKPJWDIDCGQRB-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure of this compound consists of a pyridine ring substituted with one bromine and two chlorine atoms. The bromine atom is located at the 2-position, and the chlorine atoms are at the 3- and 5-positions. This arrangement of halogens significantly influences the electronic properties and reactivity of the pyridine ring.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound:

A common synthetic route to this compound involves the diazotization of 3,5-dichloropyridin-2-amine followed by a Sandmeyer-type reaction.[1]

-

Step 1: Diazotization: 3,5-dichloropyridin-2-amine is dissolved in an aqueous hydrobromic acid solution and cooled to -20 °C.[1]

-

Step 2: Bromination: Bromine is added dropwise to the cooled solution, and the mixture is stirred for 2 hours.[1]

-

Step 3: Sandmeyer Reaction: An aqueous solution of sodium nitrite is then added at the same low temperature.[1] The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.[1]

-

Step 4: Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to approximately 12 with a 30% aqueous sodium hydroxide solution.[1] The product is extracted with ether, and the combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a yellow solid.[1]

The following diagram illustrates the general workflow for the synthesis.

Caption: Synthetic workflow for this compound.

References

2-Bromo-3,5-dichloropyridine synthesis from 3,5-dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Bromo-3,5-dichloropyridine from its precursor, 3,5-dichloropyridin-2-amine. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds. The core of this process is the Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[1][2] This two-step process involves the diazotization of the primary amine followed by the displacement of the diazonium group with a bromide ion.[2]

Core Reaction Pathway: The Sandmeyer Reaction

The synthesis proceeds via a well-established two-step mechanism. The first step is the diazotization of the amino group on the pyridine ring, which is then followed by a copper(I)-catalyzed substitution with a bromide ion.[1][2]

Step 1: Diazotization

In the initial step, the primary aromatic amine, 3,5-dichloropyridin-2-amine, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[3] This reaction is conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.[4] The reaction mixture is kept cold to prevent the premature decomposition of the diazonium intermediate.

Step 2: Sandmeyer Bromination

Following the formation of the diazonium salt, a copper(I) bromide (CuBr) catalyst is introduced. The copper(I) species facilitates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas.[2] The aryl radical then abstracts a bromine atom from the copper(II) bromide complex, yielding the desired this compound and regenerating the copper(I) catalyst.[2]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 3,5-dichloropyridin-2-amine, based on established procedures for similar pyridine systems.[5]

Materials and Reagents:

-

3,5-dichloropyridin-2-amine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3,5-dichloropyridin-2-amine and 48% hydrobromic acid. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: While maintaining the temperature at 0 °C, slowly add a solution of sodium nitrite in water dropwise to the reaction mixture. The addition should be controlled to keep the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

-

Sandmeyer Reaction: To the cold diazonium salt solution, add copper(I) bromide portion-wise, ensuring the temperature does not rise significantly. After the addition, the reaction mixture is typically allowed to warm to room temperature and stirred for a specified period.

-

Work-up: Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is basic. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of a similar bromo-chloropyridine derivative, which can be used as a reference for the synthesis of this compound.[5]

| Parameter | Value |

| Starting Material | 2-amino-5-chloropyridine (1 equivalent) |

| Reagents | 48% Hydrobromic acid |

| Sodium nitrite | |

| Bromine | |

| Temperature | 0 - 10 °C |

| Reaction Time | 1.5 hours |

| Yield | 91-93% |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis.

Caption: Logical flow of the chemical transformation.

References

Reactivity of halogenated pyridines

An In-depth Technical Guide to the Reactivity of Halogenated Pyridines

Abstract

Halogenated pyridines are a cornerstone in modern synthetic chemistry, serving as versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique electronic properties, stemming from the interplay between the electronegative nitrogen atom and the halogen substituent(s), govern a diverse range of reactivity patterns. This guide provides a comprehensive overview of the principal reactions of halogenated pyridines, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), transition-metal catalyzed cross-coupling, and the halogen dance rearrangement. Detailed mechanistic insights, quantitative data, experimental protocols, and logical diagrams are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical class of compounds.

Introduction: Electronic Structure and Reactivity Overview

The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the inductive effect of the electronegative nitrogen atom.[3] This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene but significantly activates it for nucleophilic substitution.[3][4] The introduction of a halogen atom further modulates the electronic landscape through its inductive electron-withdrawing effect and its ability to act as an excellent leaving group.

The reactivity of halogenated pyridines can be broadly categorized:

-

Nucleophilic Aromatic Substitution (SNAr): Favored at the electron-deficient C-2 and C-4 positions.[5][6][7]

-

Electrophilic Aromatic Substitution (EAS): Sluggish, but when forced, occurs preferentially at the C-3 position.[8][9]

-

Transition-Metal Catalyzed Cross-Coupling: A powerful method for C-C and C-heteroatom bond formation, leveraging the C-X bond.[10]

-

Halogen Dance Rearrangement: A base-catalyzed migration of a halogen atom, enabling access to alternative isomers.[11][12]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is one of the most important reactions of halopyridines, allowing for the introduction of a wide variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism and Regioselectivity

The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, which temporarily disrupts the ring's aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex.[5][6] This reaction is highly regioselective, strongly favoring substitution at the 2- and 4-positions (ortho and para to the nitrogen, respectively).[7][13] This preference is due to the superior stabilization of the anionic intermediate; when attack occurs at these positions, a key resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom.[5][6] Attack at the 3-position (meta) does not allow for this stabilization, making the intermediate significantly less stable and the reaction much slower.[7]

Caption: General mechanism for SNAr on a 2-halopyridine.

Influence of the Halogen

The reactivity of the C-X bond in SNAr reactions generally follows the trend I > Br > Cl > F, which correlates with the carbon-halogen bond strength. However, in some cases, particularly with highly activated systems, the trend can be F > Cl > Br > I, as the highly electronegative fluorine atom makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge in the rate-determining step. For most applications where the halogen acts as a leaving group, the former trend (I > Br > Cl) is observed.

Quantitative Data for SNAr Reactions

The following table summarizes typical conditions and outcomes for SNAr reactions on various halopyridines.

| Halopyridine Substrate | Nucleophile | Conditions | Product | Yield (%) |

| 2-Chloropyridine | Sodium Methoxide | MeOH, 100 °C, 8h | 2-Methoxypyridine | ~85 |

| 4-Chloropyridine | Piperidine | Toluene, 110 °C, 12h | 4-(Piperidin-1-yl)pyridine | ~92 |

| 2-Bromopyridine | Sodium Azide | DMSO, 120 °C, 6h | 2-Azidopyridine | ~78 |

| 4-Iodopyridine | Potassium Phthalimide | DMF, 150 °C, 4h | N-(Pyridin-4-yl)phthalimide | ~88 |

| 3-Bromopyridine | Sodium Methoxide | MeOH, 150 °C, 24h | 3-Methoxypyridine | <10 |

Experimental Protocol: Synthesis of 2-Methoxypyridine

-

Reagents and Setup: To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (10 mL per 1 g of substrate) in a sealed pressure vessel, add 2-chloropyridine (1.0 equivalent).

-

Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring for 8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully quench the reaction with water.

-

Purification: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to afford pure 2-methoxypyridine.

Electrophilic Aromatic Substitution (EAS)

Due to the electron-deficient nature of the pyridine ring, EAS reactions are significantly slower than for benzene and require harsh conditions.[3][4] The nitrogen atom is readily protonated under the acidic conditions often used for EAS, further deactivating the ring.[4]

Regioselectivity

Electrophilic attack occurs preferentially at the 3-position.[8][9] Analysis of the cationic intermediates (Wheland intermediates) shows that attack at C-2 or C-4 results in a highly unfavorable resonance structure where the positive charge is placed on the electronegative nitrogen atom, which already bears a formal positive charge in the activated complex. Attack at C-3 avoids this destabilizing arrangement, making it the least disfavored pathway.[9]

Activating Strategies

To overcome the low reactivity, pyridine N-oxides are often used.[3][4] The N-oxide oxygen atom is electron-donating via resonance, activating the 2- and 4-positions towards electrophilic attack. After the substitution reaction, the N-oxide can be readily deoxygenated (e.g., with PCl₃ or zinc dust) to yield the substituted pyridine.[3]

Quantitative Data for EAS Reactions

| Substrate | Reaction | Conditions | Product | Yield (%) |

| Pyridine | Nitration | KNO₃, fuming H₂SO₄, 300 °C | 3-Nitropyridine | ~22 |

| Pyridine | Bromination | Br₂, oleum, 130 °C | 3-Bromopyridine | ~90 |

| Pyridine | Sulfonation | Fuming H₂SO₄, HgSO₄, 230 °C | Pyridine-3-sulfonic acid | ~70 |

| Pyridine-N-oxide | Nitration | H₂SO₄, HNO₃, 100 °C | 4-Nitropyridine-N-oxide | ~90 |

Experimental Protocol: Synthesis of 3-Bromopyridine

-

Reagents and Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, place 20% fuming sulfuric acid (oleum). Cool the flask in an ice bath and slowly add pyridine (1.0 equivalent).

-

Reaction: Add bromine (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, heat the reaction mixture to 130 °C for 4 hours.

-

Work-up: Cool the mixture and pour it carefully onto crushed ice. Neutralize the solution with sodium hydroxide and then make it basic with sodium carbonate.

-

Purification: Steam distill the mixture. Separate the organic layer from the distillate, dry it over potassium hydroxide pellets, and purify by distillation to yield 3-bromopyridine.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halopyridines, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[10][14] Common reactions include Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.[10]

Reactivity and Mechanism

The reactivity of the halopyridine in the crucial oxidative addition step follows the general trend: I > Br > Cl.[10] Activating chloro- and bromopyridines often requires the use of specialized, electron-rich phosphine ligands. The general catalytic cycle involves:

-

Oxidative Addition: The halopyridine reacts with the Pd(0) catalyst.

-

Transmetalation (e.g., Suzuki): The organic group from an organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, reforming the C-C bond and regenerating the Pd(0) catalyst.

Caption: A typical workflow for a cross-coupling reaction.

Comparative Data for Cross-Coupling Reactions

| Halopyridine | Coupling Partner | Catalyst System | Reaction | Yield (%) |

| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki | ~95 |

| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Suzuki | ~88 |

| 3-Iodopyridine | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Heck | ~80 |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Buchwald-Hartwig | ~91 |

| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira | ~93 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagents and Setup: To a flask, add 4-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.). The flask is sealed with a septum and purged with argon.

-

Solvent and Catalyst: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring under an argon atmosphere for 12 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain 4-phenylpyridine.

Halogen Dance Reaction

The halogen dance is a base-catalyzed rearrangement where a halogen atom migrates to a different position on the pyridine ring.[11] This transformation is driven by thermodynamics and provides a powerful method for functionalizing positions that are not accessible through conventional methods.[11][15]

Mechanism

The reaction is typically initiated by deprotonation of the ring by a strong base (e.g., LDA) at a position ortho to a directing group or the halogen itself, forming a lithiated intermediate.[11] This intermediate can then undergo a series of halogen-metal exchange steps with the starting material or other species in solution, leading to the migration of the halogen to a more thermodynamically stable position. The newly formed organometallic species can then be trapped with an electrophile.[12]

Caption: Logical flow of the Halogen Dance reaction.

Synthetic Applications

The halogen dance has been employed as a key step in the synthesis of complex natural products, such as caerulomycin C, where it was used to achieve 1,2-, 1,3-, and 1,4-halogen migrations to functionalize the pyridine ring.[16] The reaction is sensitive to temperature; lower temperatures often favor the rearrangement by allowing both metalated and unmetalated species to coexist.[11]

Conclusion

Halogenated pyridines exhibit a rich and varied reactivity profile, making them exceptionally valuable precursors in chemical synthesis. Their behavior is a direct consequence of the electronic properties of the pyridine ring, modulated by the position and nature of the halogen substituent. A thorough understanding of the principles governing nucleophilic substitution, electrophilic substitution, cross-coupling reactions, and halogen rearrangements is crucial for designing efficient synthetic routes in drug discovery and materials science. The continued development of new catalysts and reaction conditions will undoubtedly expand the synthetic utility of these versatile heterocyclic building blocks even further.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. aklectures.com [aklectures.com]

- 9. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 10. benchchem.com [benchchem.com]

- 11. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. chemistry-online.com [chemistry-online.com]

- 14. nobelprize.org [nobelprize.org]

- 15. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Bromo-3,5-dichloropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3,5-dichloropyridine, a halogenated pyridine derivative of interest to researchers and professionals in the fields of pharmaceutical development, agrochemicals, and materials science. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27 | Doublet (d) | 2.3 | H-4 or H-6 |

Note: The specific assignment of the proton at either the 4 or 6 position of the pyridine ring is not definitively provided in the available data.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Experimental 13C NMR data for this compound was not found in a comprehensive search of available literature.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| Data not available | - |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Weight | 226.88 g/mol [1] |

| Exact Mass | 224.87477 Da[1] |

| Predicted Isotopic Pattern for Molecular Ion [M]+ | Due to the presence of one bromine (79Br and 81Br) and two chlorine (35Cl and 37Cl) atoms, the molecular ion region will exhibit a complex isotopic pattern. The most abundant peaks will correspond to the combinations of the most abundant isotopes (79Br, 35Cl). |

| Predicted Fragmentation | Fragmentation is expected to involve the loss of halogen atoms (Br or Cl) and potentially the elimination of HCl or HBr, leading to characteristic fragment ions. |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl3). The solution is then transferred to an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For 13C NMR, a frequency of 75 or 100 MHz is common. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): As this compound is a solid, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and then compressed into a thin, transparent disk using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid is pressed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm-1.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general steps involved in spectroscopic analysis.

References

A Technical Guide to the Solubility of 2-Bromo-3,5-dichloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3,5-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing robust experimental methodologies for its determination, presenting available qualitative information, and offering data on structurally similar compounds to guide solvent selection and experimental design.

Introduction to this compound

This compound (CAS No: 14482-51-0) is a halogenated pyridine derivative with a molecular formula of C₅H₂BrCl₂N and a molecular weight of 226.89 g/mol .[1] Its structure is crucial for its role as a building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[2] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments and data from structurally related compounds provide valuable insights for solvent screening.

Qualitative Solubility

General laboratory practice and literature concerning similar halogenated pyridines suggest that this compound exhibits good solubility in common polar aprotic and non-polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Soluble | Halogenated solvent, likely to dissolve a halogenated solute. |

| Chloroform | Soluble | Similar to DCM, effective for many organic compounds.[3] |

| Ethyl Acetate | Soluble | Moderately polar solvent, often used in extraction and chromatography of similar compounds. |

| Tetrahydrofuran (THF) | Soluble | Polar aprotic ether, good solvent for a wide range of organic molecules. |

| Acetone | Soluble | Polar aprotic ketone, effective for dissolving many organic solids. |

| Toluene | Sparingly Soluble | Non-polar aromatic solvent, solubility may be limited. |

| Hexane | Insoluble to Sparingly Soluble | Non-polar aliphatic solvent, expected to have low dissolving power for this compound. |

| Methanol | Soluble | Polar protic solvent, may exhibit good solubility. |

| Ethanol | Soluble | Polar protic solvent, similar to methanol. |

Note: This table is based on general principles of "like dissolves like" and qualitative information for similar compounds. Experimental verification is essential.

Quantitative Solubility Data of a Structurally Similar Compound

In the absence of specific data for this compound, the following table presents quantitative solubility data for the related compound, 2,5-Dichloropyridine. This information can serve as a useful reference for initial solvent selection and for designing solubility determination experiments.

Table 2: Solubility of 2,5-Dichloropyridine in Various Organic Solvents at 20°C [4]

| Organic Solvent | Solubility ( g/100 mL) |

| Acetone | 198 |

| Methylene Chloride | 250 |

Disclaimer: This data is for a structurally similar compound and should be used as a reference only. The actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development. The following are detailed protocols for quantifying the solubility of this compound.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand at the set temperature until the excess solid settles.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL).

-

Analytical Method using HPLC or GC

This method is suitable for more accurate and lower concentration measurements.

Objective: To determine the concentration of a saturated solution of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials:

-

Saturated solution of this compound (prepared as in section 3.1)

-

HPLC or GC system with a suitable detector (e.g., UV for HPLC, FID for GC)

-

Volumetric flasks and pipettes

-

Appropriate mobile phase (for HPLC) or carrier gas (for GC)

-

High-purity standard of this compound

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of calibration standards of varying known concentrations.

-

-

Sample Preparation:

-

Take an aliquot of the clear, filtered saturated solution and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration standards.

-

-

Instrumental Analysis:

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.[5]

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility.[4]

-

Synthesis and Workflow

This compound is typically synthesized from 3,5-dichloropyridin-2-amine.[2] The general workflow involves a diazotization reaction followed by bromination.

Caption: Workflow for the synthesis of this compound.

The following diagram illustrates the logical flow for experimentally determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. This compound | C5H2BrCl2N | CID 817090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14482-51-0 [chemicalbook.com]

- 3. 5-Bromo-2,3-dichloropyridine | Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [pipzine-chem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

2-Bromo-3,5-dichloropyridine safety, handling, and hazards

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Bromo-3,5-dichloropyridine

This document provides a comprehensive technical overview of the safety, handling, and potential hazards associated with this compound (CAS No. 14482-51-0). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may handle this compound. The information compiled is derived from publicly available safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14482-51-0 | [3][4][5] |

| Molecular Formula | C₅H₂BrCl₂N | [3][4] |

| Molecular Weight | 226.88 g/mol | [3] |

| Appearance | White to yellow or brown solid/powder/crystal | [4][5] |

| Melting Point | 41.0 to 45.0 °C | |

| XLogP3 | 3.2 | [3] |

| Flash Point | Not applicable / No information available | [4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][7][8] Inconsistent signal words ("Warning" and "Danger") are reported by different suppliers; however, "Warning" is more commonly associated with its GHS classification.[3][4][9]

GHS Hazard Classification

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 / H301 | Harmful or Toxic if swallowed[3][4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[3][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3][7] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[3][7] |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety and maintain the chemical's integrity.

Safe Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times as detailed in Section 4.[10]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[10][12]

-

Aerosol/Dust Prevention: Avoid the formation and inhalation of dust and aerosols.[10]

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[6][11]

Storage Conditions:

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[10][11]

-

Incompatibilities: Keep away from incompatible substances, particularly strong oxidizing agents.[6][11]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[6]

References

- 1. This compound | 14482-51-0 [chemicalbook.com]

- 2. 5-Bromo-2,3-dichloropyridine | Properties, Uses, Safety Data & Supplier China | Buy High Purity Chemical Online [pipzine-chem.com]

- 3. This compound | C5H2BrCl2N | CID 817090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

- 7. chemical-label.com [chemical-label.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions of 2-Bromo-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note focuses on the Suzuki coupling of 2-Bromo-3,5-dichloropyridine, a versatile building block in medicinal chemistry. The resulting 2-aryl-3,5-dichloropyridine scaffold is a privileged structure found in a variety of biologically active compounds, making this reaction a critical transformation for drug discovery and development.[2][3] The differential reactivity of the carbon-halogen bonds in this compound, with the carbon-bromine bond being more susceptible to oxidative addition, allows for regioselective arylation at the C2 position.

Applications in Drug Discovery

The 2-aryl-3,5-dichloropyridine core is a key pharmacophore in the development of novel therapeutics. Derivatives of 3,5-dichloropyridine have been investigated as potent antagonists for the P2X7 receptor, which is implicated in inflammatory responses.[2] Furthermore, the dichloro-substituted aromatic motif is present in molecules targeting the Fibroblast Growth Factor Receptor (FGFR) and the Thyroid Hormone Receptor β (THR-β).[2][4] For instance, MGL-3196, a highly selective THR-β agonist in clinical trials for dyslipidemia, features a dichlorinated phenyl group, highlighting the importance of this structural motif in modulating key signaling pathways.[4]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5] The catalytic cycle involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki coupling of this compound with various arylboronic acids under different reaction conditions.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Moderate to Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 12-24 | Good |

| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (1.5) | DMF | 100 | 24 | 50-60 |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 45-55 |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24+ | Good |

Note: Yields are indicative and may vary based on the specific reaction setup and purity of reagents. Data is compiled and adapted from similar reactions of halo-pyridines.[6][7][8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and deionized water in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 2-aryl-3,5-dichloropyridine.[7]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug Discovery Workflow with 2-Aryl-3,5-dichloropyridines

Caption: Workflow for drug discovery using 2-aryl-3,5-dichloropyridines.

References

- 1. thermofishersci.in [thermofishersci.in]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-3,5-dichloropyridine. This trifunctionalized pyridine is a versatile building block in medicinal chemistry and materials science. The differential reactivity of the carbon-halogen bonds—with the C-Br bond at the 2-position being more susceptible to oxidative addition by palladium(0) than the C-Cl bonds at the 3- and 5-positions—allows for selective functionalization, making it an attractive starting material for the synthesis of complex substituted pyridines.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an organohalide with an organometallic or other nucleophilic reagent. For this compound, the primary site of reaction is the more labile C-Br bond, allowing for the selective introduction of a wide range of substituents at the 2-position.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions. Data for the Suzuki-Miyaura coupling is adapted from reactions with the closely related 2,3,5-trichloropyridine, where high yields and selectivity are observed.[1] For other coupling types, representative conditions are provided based on established protocols for similar bromopyridine substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This reaction forms a C(sp²)-C(sp²) bond, yielding 2-aryl-3,5-dichloropyridines. The following data is based on a ligand-free protocol developed for a structurally analogous substrate.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | Na₂CO₃ (2) | DMF/H₂O | 60 | 12 | 89 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | Na₂CO₃ (2) | DMF/H₂O | 60 | 12 | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | Na₂CO₃ (2) | DMF/H₂O | 60 | 12 | 95 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | Na₂CO₃ (2) | DMF/H₂O | 60 | 12 | 85 |

Table 2: Buchwald-Hartwig Amination of this compound

This reaction forms a C(sp²)-N bond, producing 2-amino-3,5-dichloropyridine derivatives. Conditions are generalized from protocols for other 2-bromopyridines.[2][3]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |

| 1 | Morpholine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 |

| 3 | Benzylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2.0) | Toluene | 110 | 12-24 |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

This reaction creates a C(sp²)-C(sp) bond, leading to 2-alkynyl-3,5-dichloropyridines. Conditions are based on established methods for similar substrates.[4][5]

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-3) | CuI (3-5) | Et₃N or DIPEA | THF or DMF | 25-60 | 4-12 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3-5) | CuI (5) | Et₃N | DMF | 60-80 | 6-18 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 80 | 12 |

Table 4: Stille Coupling of this compound with Organostannanes

This reaction forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. Conditions are generalized from standard Stille coupling protocols.[6][7]

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (3-5) | - | - | Toluene | 90-110 | 12-24 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1-2) | P(furyl)₃ (4-8) | - | THF | 60-70 | 12-24 |

| 3 | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (5-10) | DMF | 80-100 | 12-24 |

Experimental Protocols

The following are detailed methodologies for the key cross-coupling reactions. These protocols are generalized and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 2-aryl-3,5-dichloropyridine. This protocol is adapted from a ligand-free method.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

-

Add Pd(OAc)₂ to the flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of DMF and water (e.g., 1:1 v/v) via syringe.

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize N-substituted-3,5-dichloropyridin-2-amine derivatives.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In an oven-dried Schlenk tube, combine the palladium precursor, phosphine ligand, and base.

-

Seal the tube, then evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent via syringe and stir for 10-15 minutes to allow for catalyst pre-formation.

-

Add this compound and the amine to the reaction mixture.

-

Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To synthesize 2-alkynyl-3,5-dichloropyridine derivatives.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

-

Copper(I) Iodide (CuI) (3-5 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add the palladium catalyst and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add this compound, the anhydrous solvent, and the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at the desired temperature (room temperature to 60 °C).

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Visualizations

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycles

The mechanisms of these reactions proceed through a catalytic cycle. Below are representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dichloropyridine is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of a wide range of functionalized heterocyclic compounds. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the pyridine scaffold is a common motif in pharmacologically active molecules. The presence of three distinct halogen substituents offers opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities at specific positions on the pyridine ring.

The reactivity of halogens in SNAr reactions on pyridine rings is influenced by the electron-withdrawing effect of the nitrogen atom, which activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. In the case of this compound, the bromine atom at the 2-position is the most activated site for nucleophilic displacement. This is due to both the inherent activation of the 2-position by the ring nitrogen and the relative lability of the carbon-bromine bond compared to the carbon-chlorine bond in this context.

These application notes provide detailed protocols for the SNAr of this compound with various nucleophiles, including amines, alkoxides, and thiols. The provided data and methodologies are intended to guide researchers in the efficient synthesis of substituted 3,5-dichloropyridine derivatives for applications in drug discovery and development.

Data Presentation

The following tables summarize quantitative data for the nucleophilic aromatic substitution on this compound with representative amine, alkoxide, and thiol nucleophiles.

Table 1: Nucleophilic Aromatic Substitution with Amine Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-3,5-dichloropyridine | Toluene | K₂CO₃ | 110 | 12 | 85 |

| Morpholine | 4-(3,5-Dichloropyridin-2-yl)morpholine | Dioxane | Cs₂CO₃ | 100 | 16 | 92 |

Table 2: Nucleophilic Aromatic Substitution with Alkoxide Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Sodium methoxide | 3,5-Dichloro-2-methoxypyridine | Methanol | NaOMe | 65 | 6 | 78 |

| Sodium ethoxide | 3,5-Dichloro-2-ethoxypyridine | Ethanol | NaOEt | 78 | 8 | 75 |

Table 3: Nucleophilic Aromatic Substitution with Thiol Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | 3,5-Dichloro-2-(phenylthio)pyridine | DMF | K₂CO₃ | 80 | 4 | 88 |

| Ethanethiol | 3,5-Dichloro-2-(ethylthio)pyridine | Acetonitrile | NaH | 50 | 5 | 82 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-3,5-dichloropyridine

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, potassium carbonate, and toluene.

-

Add piperidine to the mixture.

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts and wash the solid with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(Piperidin-1-yl)-3,5-dichloropyridine.

Protocol 2: Synthesis of 3,5-Dichloro-2-methoxypyridine

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.5 eq)

-

Methanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in methanol.

-

Add sodium methoxide portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography or distillation to afford 3,5-Dichloro-2-methoxypyridine.

Protocol 3: Synthesis of 3,5-Dichloro-2-(phenylthio)pyridine

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add this compound, potassium carbonate, and DMF.

-

Add thiophenol to the stirred suspension.

-

Heat the reaction mixture to 80 °C for 4 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 3,5-Dichloro-2-(phenylthio)pyridine.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the SNAr reaction and a general experimental workflow.

Caption: SNAr Mechanism on this compound.

Caption: General Experimental Workflow for SNAr Reactions.

Application Notes and Protocols for the Grignard Reaction Involving 2-Bromo-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and use of the Grignard reagent derived from 2-Bromo-3,5-dichloropyridine. This versatile intermediate is a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting inflammatory diseases.

Introduction